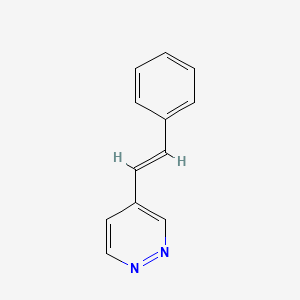

4-Styrylpyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Styrylpyridazine is a useful research compound. Its molecular formula is C12H10N2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Photochemical Applications

4-Styrylpyridazine exhibits significant photochemical properties, making it a candidate for applications in molecular photonics. The compound can undergo isomerization upon exposure to light, transitioning between cis and trans forms. This property is crucial for developing photoresponsive materials.

Case Study: Isomerization Dynamics

A study using density functional theory (DFT) revealed that the trans isomer of this compound is planar at the energy minimum, while the cis isomer is twisted. The energy barrier for the thermal cis-trans isomerization was calculated, demonstrating its potential use in photonic devices that rely on reversible switching mechanisms .

Coordination Chemistry

This compound serves as an effective ligand in coordination chemistry, particularly with transition metals. Its ability to coordinate through nitrogen atoms enhances the stability and functionality of metal complexes.

Data Table: Coordination Complexes

| Metal Complex | Structure Type | Photoreactivity | Reference |

|---|---|---|---|

| Zn(II) Complex | Trinuclear | Photoinert | |

| Cu(II) Complex | Dinuclear | Photoreactive |

The Cu(II) complex formed with this compound demonstrated photoreactivity under UV light, leading to cyclobutene formation through [2+2] photodimerization. This indicates its potential utility in materials that require light-induced transformations .

Nonlinear Optical Properties

The nonlinear optical (NLO) properties of this compound derivatives have been investigated for their application in optical devices. Research has shown that modifications to the substituents on the pyridine ring can enhance these properties.

Case Study: NLO Measurements

A study compared two derivatives of 4-styrylpyridine with different substituents (-NO2 and -NMe2). These compounds were coordinated to Zn(II) porphyrins, showing significant differences in their NLO responses due to the electronic effects of the substituents .

Theoretical Studies and Computational Analysis

Theoretical studies using advanced computational methods such as ab initio calculations have provided insights into the structural and energetic properties of this compound. These studies are vital for predicting behavior in various applications.

Data Table: Computational Methods Used

Propiedades

Número CAS |

39816-19-8 |

|---|---|

Fórmula molecular |

C12H10N2 |

Peso molecular |

182.22 g/mol |

Nombre IUPAC |

4-[(E)-2-phenylethenyl]pyridazine |

InChI |

InChI=1S/C12H10N2/c1-2-4-11(5-3-1)6-7-12-8-9-13-14-10-12/h1-10H/b7-6+ |

Clave InChI |

WHUUTUUXTSPPDS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C=CC2=CN=NC=C2 |

SMILES canónico |

C1=CC=C(C=C1)C=CC2=CN=NC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.